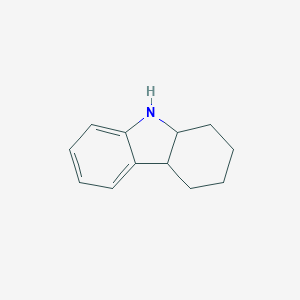

2,3,4,4a,9,9a-Hexahydro-1H-carbazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 408024. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1,3,5,7,10,12-13H,2,4,6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYKFPJAARRNNRX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3=CC=CC=C3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60938936 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-86-6 | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775866 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1775-86-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408024 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4,4a,9,9a-Hexahydro-1H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60938936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,4a,9,9a-hexahydro-1H-carbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.643 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"2,3,4,4a,9,9a-Hexahydro-1H-carbazole chemical and physical properties"

An In-depth Technical Guide to 2,3,4,4a,9,9a-Hexahydro-1H-carbazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic compound featuring a partially saturated carbazole core. This structural motif is a cornerstone in the fields of medicinal chemistry and materials science. As a privileged scaffold, the carbazole ring system is integral to numerous biologically active natural products and synthetic molecules, with derivatives showing promise as antiviral, anti-cancer, and neuroprotective agents.[1][2][3][4][5] Its unique electronic properties and versatile reactivity also make it a valuable building block for advanced materials used in organic electronics.[6][7]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It provides a detailed examination of the chemical and physical properties of this compound, outlines its synthesis and reactivity, details its analytical characterization, and explores its applications, grounding all claims in authoritative data.

Core Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its basic identity and physical characteristics. This compound is systematically identified by its IUPAC name and CAS Registry Number, ensuring unambiguous communication in research and commerce.[8][9]

Table 1: Core Identification and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [8] |

| CAS Number | 1775-86-6 | [8][9][10][11] |

| Molecular Formula | C₁₂H₁₅N | [8][10][11] |

| Molecular Weight | 173.25 g/mol | [8][10][11] |

| Melting Point | 99 °C | [10] |

| Boiling Point | 147-149 °C (at 0.45 Torr) | [10] |

| Density | 1.040 ± 0.06 g/cm³ (Predicted) | [10] |

The structure consists of a benzene ring fused to a hydrogenated pyrrole ring, which itself is fused to a cyclohexane ring. This non-planar, saturated framework imparts specific conformational flexibility, distinguishing it from its fully aromatic parent, carbazole.

Caption: Structure of this compound.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of carbazole derivatives often relies on classic cyclization reactions. While numerous methods exist for the broader class of tetrahydrocarbazoles, the Fischer indole synthesis is a prominent and versatile approach.[2][12] This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically formed from phenylhydrazine and a corresponding cyclohexanone derivative.

The causality behind this choice is its reliability and the ready availability of starting materials. The acidic environment facilitates the key[9][9]-sigmatropic rearrangement followed by ammonia elimination to form the indole ring system.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. Carbazole Derivatives as Antiviral Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. This compound | C12H15N | CID 101162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. This compound | 1775-86-6 [chemicalbook.com]

- 10. chembk.com [chembk.com]

- 11. This compound CAS#: 1775-86-6 [m.chemicalbook.com]

- 12. acgpubs.org [acgpubs.org]

Structure Elucidation of Hexahydro-1H-carbazole Isomers: A Multi-Technique Approach to Stereochemical Assignment

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydro-1H-carbazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The stereochemical relationship at the C4a-C9a ring junction, which gives rise to cis and trans diastereomers, is a critical determinant of pharmacological activity. Unambiguous assignment of this stereochemistry is therefore a non-negotiable step in drug discovery and development. This technical guide provides a comprehensive, field-proven framework for the structure elucidation of hexahydro-1H-carbazole isomers. It moves beyond a simple listing of techniques to explain the causality behind experimental choices, presenting an integrated, self-validating workflow that combines chromatographic separation with definitive spectroscopic and crystallographic analysis.

Introduction: The Significance of a Stereocenter

The 1,2,3,4,4a,9a-hexahydro-1H-carbazole core is a key pharmacophore found in a wide array of compounds targeting various therapeutic areas.[1][2] Its rigid, three-dimensional structure is ideal for precise interactions with biological targets. The fusion of the cyclohexane and pyrrolidine rings creates two stereogenic centers at positions 4a and 9a. This results in the formation of two principal diastereomers: a cis-fused and a trans-fused isomer.

The spatial orientation of the substituents on these stereocenters can dramatically alter a molecule's shape, polarity, and ability to bind to its target receptor or enzyme. Consequently, cis and trans isomers of the same parent compound can exhibit vastly different potencies, selectivities, and metabolic profiles. This guide outlines an authoritative workflow for the separation and definitive structural characterization of these crucial isomers.

The Analytical Challenge: Isomer Separation

Prior to structural analysis, the isomeric mixture must be resolved into its individual components. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for this purpose, leveraging subtle differences in the isomers' polarity and interaction with the stationary phase.

Experimental Protocol: Reverse-Phase HPLC Separation

This protocol provides a robust starting point for method development. Optimization will be required based on the specific substitution pattern of the carbazole derivatives.

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.

-

-

Sample Preparation:

-

Dissolve the isomeric mixture in a suitable solvent (e.g., Methanol or Acetonitrile) to a concentration of ~1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove particulates.

-

-

Chromatographic Run:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Monitor at the λmax of the carbazole chromophore (typically 230-300 nm).

-

Gradient Elution:

-

0-5 min: 30% B

-

5-25 min: Linear gradient from 30% to 95% B.

-

25-30 min: Hold at 95% B.

-

30-35 min: Return to 30% B and equilibrate.

-

-

-

Analysis & Collection:

-

The two isomers should elute as distinct peaks. The relative retention times will depend on the specific molecular structure.

-

Collect the fractions corresponding to each peak for subsequent spectroscopic analysis.

-

Core Elucidation Workflow: An Orthogonal Approach

Unambiguous structure determination relies on the convergence of data from multiple, independent analytical techniques. This orthogonal approach ensures a self-validating and trustworthy assignment.

Caption: Integrated workflow for isomer separation and elucidation.

Mass Spectrometry (MS): Molecular Weight and Formula

The first step post-separation is to confirm that the isolated compounds are indeed isomers. Mass spectrometry provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition.

-

Causality: Electron Ionization (EI) is often used for these stable heterocyclic systems, typically yielding a prominent molecular ion peak ([M]⁺), which confirms the molecular weight.[3] Fragmentation patterns can offer clues to the core structure, though they are generally insufficient to differentiate between cis and trans diastereomers.[4][5]

Table 1: Representative MS Fragmentation Data for a Hexahydro-1H-carbazole

| m/z Value | Interpretation | Causality of Fragmentation |

|---|---|---|

| 171.13 | [M]⁺ | Molecular Ion (for C₁₂H₁₃N) |

| 170.12 | [M-H]⁺ | Loss of a hydrogen radical |

| 143.10 | [M-C₂H₄]⁺ | Retro-Diels-Alder-type cleavage of the cyclohexene ring |

| 130.09 | [M-C₃H₅]⁺ | Further fragmentation of the aliphatic ring |

NMR Spectroscopy: The Decisive Solution-State Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the relative stereochemistry of diastereomers in solution.[6][7] A combination of 1D and 2D experiments provides a complete picture of the molecular structure.

-

¹H and ¹³C NMR: These initial spectra provide the fundamental chemical environment of each nucleus. Key diagnostic signals are the protons at the ring junction, H-4a and H-9a. Their chemical shifts and coupling constants offer the first clues to the ring fusion geometry.

-

2D COSY & HSQC: A COSY (Correlation Spectroscopy) experiment maps the through-bond proton-proton coupling network, while an HSQC (Heteronuclear Single Quantum Coherence) spectrum correlates each proton to its directly attached carbon atom.[8][9] This combination allows for the confident assignment of most signals in the aliphatic ring system.

-

2D NOESY/ROESY: The Gold Standard for Stereochemistry: The Nuclear Overhauser Effect (NOE) is the definitive tool for this analytical problem.[10][11] An NOE is observed between protons that are close in three-dimensional space (typically < 5 Å), irrespective of their through-bond connectivity.[7]

-

The Decisive Correlation: In the cis isomer , the H-4a and H-9a protons are on the same face of the ring system and are therefore spatially proximate. This results in a clear cross-peak between them in a NOESY or ROESY spectrum.

-

In the trans isomer , these protons are on opposite faces of the ring system, far apart in space. Consequently, no NOE correlation is observed between H-4a and H-9a.

-

Why ROESY? For molecules in the molecular weight range of many hexahydrocarbazoles (200-700 Da), the NOE can be very weak or even zero. The ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiment circumvents this issue and is often the more reliable choice.[10][12]

-

Caption: The key NOE/ROE relationship for isomer differentiation.

Experimental Protocol: 2D ROESY Acquisition

-

Sample Preparation:

-

Dissolve 5-10 mg of the purified isomer in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The sample must be free of paramagnetic impurities. For small molecules where the NOE is weak, degassing the sample by the freeze-pump-thaw method to remove dissolved oxygen is critical.[10]

-

-

Instrument Setup (500 MHz Spectrometer):

-

Acquire standard 1D ¹H, ¹³C, and 2D COSY and HSQC spectra first to assign the chemical shifts of H-4a and H-9a.

-

Load the standard roesyesgp.2 pulse program (or equivalent).

-

-

Key Acquisition Parameters:

-

Mixing Time (p15): This is the crucial parameter during which magnetization transfer occurs. For molecules of this size, start with a mixing time of 250 ms and run additional experiments at 150 ms and 400 ms to build confidence in the observation (or lack thereof) of the correlation.[10]

-

Number of Scans (ns): Set to a multiple of 8 (e.g., 16 or 32) to ensure sufficient signal-to-noise.

-

Acquisition Dimensions: Typically 2048 points in the direct dimension (F2) and 256-512 increments in the indirect dimension (F1).

-

-

Processing and Analysis:

-

Apply a squared sine-bell window function in both dimensions and perform the Fourier transform.

-

Phase the spectrum carefully. ROE cross-peaks should have the opposite phase to the diagonal peaks.

-

Analyze the region corresponding to the chemical shifts of H-4a and H-9a for the presence or absence of a cross-peak.

-

Single-Crystal X-ray Crystallography: The Unimpeachable Verdict

When a suitable single crystal can be grown, X-ray crystallography provides the ultimate, unambiguous proof of structure in the solid state.[13] It generates a three-dimensional electron density map of the molecule, allowing for the direct visualization of the relative orientation of every atom.[14][15][16]

Experimental Protocol: Crystallization and Data Collection (High-Level)

-

Crystal Growth:

-

The primary challenge is growing diffraction-quality single crystals.

-

Slow evaporation is the most common technique. Dissolve the purified isomer to saturation in a suitable solvent (e.g., ethyl acetate, dichloromethane, methanol). Loosely cap the vial and leave it undisturbed for several days to weeks.

-

Vapor diffusion is another powerful method, where a less-soluble "anti-solvent" (e.g., hexane, ether) is allowed to slowly diffuse into the vial containing the dissolved compound.

-

-

Data Acquisition:

-

A suitable crystal is mounted on a goniometer head.

-

The crystal is placed in a stream of cold nitrogen gas (~100 K) to minimize thermal motion.

-

X-ray diffraction data are collected using a modern diffractometer.

-

-

Structure Solution and Refinement:

-

The collected data are used to solve the phase problem and generate an initial structural model.

-

This model is then refined to best fit the experimental diffraction data, yielding the final, high-resolution molecular structure.

-

Computational Chemistry: A Corroborative Partner

Quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as an excellent corroborative tool.[17][18] While not a substitute for experimental data, they can significantly enhance confidence in structural assignments.

-

Energy Minimization: DFT calculations can predict the ground-state energies of both the cis and trans isomers, providing insight into their relative thermodynamic stabilities.

-

NMR Shielding Constants: Theoretical NMR chemical shifts can be calculated and compared with experimental values, aiding in the assignment of complex spectra.[17] This is particularly useful for validating the assignments of the crucial H-4a and H-9a protons.

Conclusion

The definitive structure elucidation of hexahydro-1H-carbazole isomers is a critical task achievable through a systematic and multi-faceted analytical strategy. While initial separation and molecular weight confirmation are foundational, the unambiguous assignment of stereochemistry hinges on 2D NMR spectroscopy, with the NOESY/ROESY experiment serving as the pivotal measurement in solution. The observation or absence of a spatial correlation between the H-4a and H-9a ring-junction protons provides the decisive evidence to distinguish the cis and trans isomers. This assignment can be unequivocally confirmed in the solid state by single-crystal X-ray diffraction, which remains the gold standard. By integrating these orthogonal techniques, researchers and drug developers can ensure the scientific integrity of their work and proceed with confidence in the stereochemical identity of their lead compounds.

References

-

University of Wisconsin-Madison, Department of Chemistry. (2018). NOESY and ROESY. [Link]

-

ResearchGate. (2025). (PDF) Investigation on Synthetic and Computational Studies of Carbazole Dertivates. [Link]

-

Basceken, S. (2022). Computational analysis of the formation mechanisms of carbazoles. Journal of Molecular Modeling, 28(3), 75. [Link]

-

Kumar, A., & Singh, V. K. (2020). Application of NMR Spectroscopy for the Detection of Equilibrating E–Z Diastereomers. The Journal of Organic Chemistry, 85(19), 12638–12643. [Link]

-

Sathishkumar, R., et al. (2021). Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 9), 920–924. [Link]

-

Chemistry LibreTexts. (2021). 5.4: NOESY Spectra. [Link]

-

Moser, A. (2009). Stereochemistry Information from NOESY/ROESY data … Part 2. ACD/Labs. [Link]

-

Reddit. (2018). What is the difference between NOESY and ROESY for NMR?[Link]

-

Gaina, V., et al. (2020). Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. Data in Brief, 31, 105995. [Link]

-

Bloom, A., & Clardy, J. (1970). Crystal and molecular structure of trans-6,8-dibromo-1,2,3,4,4a,9a-hexahydro-4a,9-dimethylcarbazole. Journal of the Chemical Society D: Chemical Communications, (9), 531b. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0035622). [Link]

-

Royal Society of Chemistry. (n.d.). Understanding theinteraction mechanism of carbazole/anthracene with N, N-dimethylformamide: NMR study substantiate carbazole sep. [Link]

-

SpectraBase. (n.d.). Carbazole. [Link]

-

ResearchGate. (2020). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. [Link]

-

Matrix Fine Chemicals. (n.d.). 1,2,3,4,4A,9A-HEXAHYDRO-1H-CARBAZOLE | CAS 1775-86-6. [Link]

-

Zhang, J., et al. (2019). Cyanophenylcarbazole isomers exhibiting different UV and visible light excitable room temperature phosphorescence. Journal of Materials Chemistry C, 7(29), 8946-8953. [Link]

-

Journal of the American Chemical Society. (n.d.). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. [Link]

-

MDPI. (n.d.). Synthesis, Spectroscopic, X-ray Diffraction and DFT Studies of Novel Benzimidazole Fused-1,4-Oxazepines. [Link]

-

Royal Society of Chemistry. (n.d.). Fluorescence quenching aptitude of carbazole for the detection of nitro-aromatics: a comprehensive experimental analysis and computational studies validation. [Link]

-

VIBGYOR ePress. (2016). [1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. [Link]

-

ResearchGate. (n.d.). X-Ray Crystallography. [Link]

-

YouTube. (2015). Mass Spectrometry Fragmentation Part 1. [Link]

-

Royal Society of Chemistry. (n.d.). Simultaneous analysis of coumarin derivatives in extracts of Radix angelicae pubescentis (Duhuo) by HPLC-DAD-ESI-MS n technique. [Link]

-

Fun, H. K., et al. (2008). 2,3,4,9-Tetra-hydro-1H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2433. [Link]

-

Liu, B., et al. (2021). Carbazole isomers induce ultralong organic phosphorescence. Nature Materials, 20(2), 175–180. [Link]

-

Zimmermann, K., et al. (2015). 9H-Carbazole-1-carboxamides as Potent and Selective JAK2 Inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(14), 2809–2812. [Link]

-

Reddit. (2023). MS fragmentation of Carbazole. [Link]

-

YouTube. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. [Link]

-

MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]

-

Reddy, B. V. S., Durgaprasad, M., & Sridhar, B. (2015). Stereoselective Synthesis of Hexahydro-1H-spiro[isoquinoline-4,4′-pyran] Scaffolds through an Intramolecular Prins Cascade Process. The Journal of Organic Chemistry, 80(1), 653–660. [Link]

-

ResearchGate. (2022). An Insight into the Chemistry and Pharmacological Activities of Carbazole Derivatives: A Review. [Link]

-

Molecular Systems Design & Engineering. (n.d.). Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block. [Link]

-

Li, Y. F., et al. (2013). Synthesis, X-ray crystal structures and optical properties of novel substituted pyrazoly 1,3,4-oxadiazole derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 115, 129–135. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. m.youtube.com [m.youtube.com]

- 5. reddit.com [reddit.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. acdlabs.com [acdlabs.com]

- 8. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 11. pubs.acs.org [pubs.acs.org]

- 12. reddit.com [reddit.com]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and crystal structure of 1-hydroxy-8-methyl-9H-carbazole-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crystal and molecular structure of trans-6,8-dibromo-1,2,3,4,4a,9a-hexahydro-4a,9-dimethylcarbazole - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS 1775-86-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Hexahydrocarbazole Core

Carbazole and its derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the structural backbone of numerous natural products and functional materials.[1][2] The fully aromatic carbazole scaffold has been extensively studied for its unique photophysical properties, leading to applications in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and as a precursor for pigments.[1][2]

This guide focuses on a specific, partially saturated analogue: 2,3,4,4a,9,9a-hexahydro-1H-carbazole (CAS No. 1775-86-6). This molecule retains the core indoline-like structure but possesses a flexible, non-aromatic saturated ring. This structural feature imparts a three-dimensional character and a high electron density, making it a valuable building block, particularly in the field of materials science.[3][4] While its direct application in drug development is less documented than for other carbazole derivatives, its role as a versatile synthetic intermediate makes a thorough understanding of its properties and characterization essential.

Physicochemical and Computed Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and purification strategies.

| Property | Value | Source(s) |

| CAS Number | 1775-86-6 | [5][6][7] |

| Molecular Formula | C₁₂H₁₅N | [5][6][7] |

| Molecular Weight | 173.25 g/mol | [5][6] |

| Melting Point | 99 °C | [7] |

| Boiling Point | 147-149 °C (at 0.45 Torr) | [8] |

| IUPAC Name | This compound | [5][6] |

| XLogP3 (Computed) | 3.2 | [5] |

| Topological Polar Surface Area | 12 Ų | [5] |

Synthesis and Mechanistic Insight

The most established and versatile method for synthesizing the tetrahydrocarbazole core, from which hexahydrocarbazoles are derived, is the Borsche–Drechsel cyclization .[1][5] This reaction is a specific application of the broader, well-known Fischer indole synthesis.[1][4] The reaction proceeds via the acid-catalyzed cyclization of a cyclohexanone arylhydrazone.[1][5]

The logical workflow involves three key stages:

-

Hydrazone Formation: Condensation of an arylhydrazine with cyclohexanone.

-

[3][3]-Sigmatropic Rearrangement: An acid-catalyzed rearrangement of the tautomerized enamine form, which is the crucial bond-forming step.[1][4]

-

Cyclization & Aromatization: The intermediate cyclizes and eliminates an ammonia molecule to yield the stable tetrahydrocarbazole ring system.[1]

The hexahydro- state of the target molecule is a direct result of the starting materials and reaction pathway, which does not proceed to full aromatization of the cyclohexane ring.

Experimental Protocol: Borsche-Drechsel Cyclization

The following protocol is a representative procedure adapted from established methods for synthesizing tetrahydrocarbazole scaffolds.[1]

Materials:

-

Phenylhydrazine hydrochloride

-

Cyclohexanone

-

Glacial Acetic Acid

-

Deionized Water

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine hydrochloride (1.0 equivalent) and glacial acetic acid, which serves as both the catalyst and solvent.

-

Initiation: Heat the mixture to reflux with vigorous stirring.

-

Addition of Ketone: To the refluxing solution, add cyclohexanone (1.0–1.2 equivalents) dropwise over a period of 30 minutes. The formation of the intermediate phenylhydrazone occurs in situ.

-

Reaction: Maintain the reflux for the appropriate time (typically monitored by TLC for the disappearance of starting material).

-

Workup: After cooling the reaction mixture to room temperature, pour it into cold water.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Final Purification: The crude solid can be further purified by column chromatography on silica gel (e.g., using a petroleum ether:ethyl acetate solvent system) to furnish the analytically pure this compound.[9]

Analytical Characterization

Structural elucidation and purity assessment are critical for any synthetic compound. The standard analytical techniques for characterizing this compound are detailed below. It is important to note that while these are the appropriate methods, comprehensive, publicly available spectral data for this specific CAS number is limited. The information provided is based on the known structure and data from closely related analogues like 1,2,3,4-tetrahydrocarbazole.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a complex set of signals. Protons on the aromatic ring would appear in the downfield region (approx. 7.0-7.5 ppm). The protons on the saturated cyclohexane ring and at the bridgehead positions (4a, 9a) will appear as a series of multiplets in the upfield aliphatic region (approx. 1.5-4.0 ppm). The N-H proton will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (approx. 110-145 ppm) and the aliphatic carbons of the saturated ring (approx. 20-65 ppm). The number of signals will correspond to the symmetry of the molecule.

Infrared (IR) Spectroscopy

The IR spectrum provides information on the functional groups present. Key expected peaks include:

-

N-H Stretch: A characteristic peak around 3400 cm⁻¹, indicative of the secondary amine.

-

C-H (Aromatic) Stretch: Peaks just above 3000 cm⁻¹.

-

C-H (Aliphatic) Stretch: Strong peaks just below 3000 cm⁻¹ (approx. 2850-2950 cm⁻¹).

-

C=C (Aromatic) Stretch: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) should be observed at m/z = 173, corresponding to the molecular weight of the compound.[6] The fragmentation pattern would arise from the loss of alkyl fragments from the saturated ring.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass of the molecular ion, confirming the elemental composition (C₁₂H₁₅N). For a derivative, an HRMS (ESI-TOF) value was found to be precise to four decimal places, demonstrating the power of this technique.[10]

Applications in Materials Science

The primary application of this compound is as an electron-rich donor building block in the synthesis of functional organic materials.[3][4] Its flexible aliphatic frame can help prevent the undesirable π-π stacking that often leads to luminescence quenching in fully planar aromatic systems.[4]

Donor-Acceptor-Donor (D-A-D) Architectures

This hexahydrocarbazole unit is frequently incorporated into Donor-Acceptor-Donor (D-A-D) or Donor-π-Acceptor (D-π-A) type molecules.[4][10][11] In this design, the electron-donating hexahydrocarbazole moiety is linked (often via a π-conjugated spacer) to an electron-accepting core. This architecture facilitates intramolecular charge transfer (ICT), a critical process for many optoelectronic applications.[11]

-

Organic Light-Emitting Diodes (OLEDs): Derivatives of this compound have been synthesized and investigated as fluorescent dyes for OLEDs. The specific molecular geometry and electronic properties allow for the fine-tuning of emission wavelengths.[4][10]

-

Dye-Sensitized Solar Cells (DSSCs): The hexahydrocarbazole core is used to construct novel sensitizer dyes. Its strong electron-donating ability is crucial for efficient charge separation and injection into the semiconductor (e.g., TiO₂) of the solar cell, which is fundamental to the photovoltaic effect.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

-

Ventilation: Use with adequate ventilation, preferably in a chemical fume hood, to keep airborne concentrations low. Minimize dust generation.

-

Handling: Avoid contact with eyes, skin, and clothing. Wash hands thoroughly after handling. Avoid ingestion and inhalation.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

References

- PubChem. (n.d.). This compound.

- BenchChem. (2025). Borsche-Drechsel Cyclization for 6-Phenyl-2,3,4,9-tetrahydro-1H-carbazole Synthesis.

- ResearchGate. (2021). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells.

- Ask this paper. (2023). The Borsche-Drechsel (BD) cyclization: synthesis of tetrahydrocarbazoles and carbazole alkaloids.

- MDPI. (2021). 4,4-Bis(2-ethylhexyl)-6-(9-(2-ethylhexyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazol-6-yl)-4H-cyclopenta[2,1-b:3,4-b′]dithiophene-2-carbaldehyde.

- Organic Syntheses. (n.d.). 1,2,3,4-tetrahydrocarbazole.

-

MDPI. (2021). 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[1][5][11]oxadiazolo[3,4-d]pyridazine. Retrieved from MDPI.

- Fisher Scientific. (n.d.). Material Safety Data Sheet - 1,2,3,4-Tetrahydrocarbazole, 99%.

- PMC. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes.

- Borsche, W. (1908). Ueber Tetra- und Hexahydrocarbazolverbindungen und eine neue Carbazolsynthese. Justus Liebigs Annalen der Chemie, 359(1–2), 49–80.

- Drechsel, E. (1888). Ueber Elektrolyse des Phenols mit Wechselströmen. Journal für praktische Chemie, 38(1), 65–74.

- Wikipedia. (n.d.). Borsche–Drechsel cyclization.

- PubChem. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound.

- ChemBK. (n.d.). This compound.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Borsche–Drechsel (BD) cyclization: Synthesis of tetrahydrocarbazoles and carbazole alkaloids: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. wjarr.com [wjarr.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Borsche–Drechsel cyclization - Wikipedia [en.wikipedia.org]

- 6. This compound | C12H15N | CID 101162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 1775-86-6 [m.chemicalbook.com]

- 8. Fischer Indole Synthesis [organic-chemistry.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[1,2,5]oxadiazolo[3,4-d]pyridazine | MDPI [mdpi.com]

- 11. Borsche-Drechsel Cyclization [drugfuture.com]

- 12. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

A Technical Guide to the Photoluminescent Properties of Hexahydrocarbazole-Based Dyes

This in-depth technical guide provides a comprehensive overview of the photoluminescent properties of hexahydrocarbazole-based dyes, tailored for researchers, scientists, and drug development professionals. This document delves into the synthesis, photophysical characteristics, and burgeoning applications of this promising class of fluorophores, with a focus on the underlying scientific principles and practical experimental methodologies.

Introduction: The Emergence of Hexahydrocarbazole Dyes

Carbazole-based fluorescent derivatives have long been recognized for their robust photophysical, electrochemical, and thermal properties, making them valuable in the development of organic light-emitting diodes (OLEDs) and as fluorescent probes.[1] The hexahydrocarbazole scaffold, a partially saturated derivative of carbazole, offers a unique combination of a high electron density and a flexible aliphatic frame.[2] This structural feature is particularly advantageous as the bulky aliphatic groups can prevent undesirable π-π stacking and aggregation-caused quenching in the solid state or at high concentrations, a common limitation of many planar aromatic fluorophores.[3]

The versatility of the hexahydrocarbazole core allows for the strategic introduction of electron-donating and electron-withdrawing groups, leading to the creation of dyes with finely tunable photoluminescent properties.[3] This guide will explore the synthesis and characterization of these dyes, with a particular focus on donor-acceptor-donor (D-A-D) architectures, and discuss their potential in advanced applications, including bioimaging and drug delivery.

Unveiling the Photoluminescent Properties

The photoluminescence of hexahydrocarbazole-based dyes is governed by the interplay of their molecular structure and their environment. By understanding these relationships, we can rationally design dyes with specific and desirable optical properties.

The Interplay of Structure and Photophysics: A Causal Relationship

The photophysical properties of these dyes, such as their absorption and emission wavelengths, Stokes shift, and quantum yield, are intrinsically linked to their molecular architecture.[4] A common and effective strategy for tuning these properties is the adoption of a Donor-Acceptor-Donor (D-A-D) framework. In this design, the electron-rich hexahydrocarbazole moieties act as the electron donors, and are conjugated to a central electron-accepting unit.

This D-A-D structure facilitates an intramolecular charge transfer (ICT) upon photoexcitation, which is the cornerstone of the photoluminescent behavior of these dyes.[5] The energy of this ICT state, and consequently the emission wavelength, can be modulated by:

-

The nature of the acceptor unit: More electron-withdrawing acceptor groups will lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), leading to a red-shift in both the absorption and emission spectra. For instance, replacing a 2,1,3-benzoxadiazole acceptor with a more electron-deficient 2,1,3-benzothiadiazole or 2,1,3-benzoselenadiazole results in a progressive bathochromic shift.[3]

-

The degree of conjugation: Extending the π-conjugated system between the donor and acceptor units can also lead to red-shifted emission.[4]

-

Substituents on the hexahydrocarbazole donor: The introduction of electron-donating or electron-withdrawing groups on the hexahydrocarbazole core itself can further fine-tune the electronic properties and, consequently, the photoluminescence.[6][7]

The bulky and non-planar nature of the hexahydrocarbazole donor plays a crucial role in maintaining high fluorescence quantum yields, even in the solid state, by inhibiting intermolecular interactions that often lead to emission quenching.[3]

Quantitative Photophysical Data

The following table summarizes the key photophysical properties of a series of D-A-D dyes featuring a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole donor unit and different benzochalcogenadiazole acceptor cores. The data highlights the influence of the acceptor unit and solvent polarity on the emission characteristics.

| Dye ID | Acceptor Moiety | Solvent | Abs. Max (λ_abs) (nm) | Em. Max (λ_em) (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ) (%) | Lifetime (τ) (ns) |

| 1a | 2,1,3-Benzoxadiazole | Cyclohexane | 471 | 555 | 2990 | 62.6 | 5.1 |

| Toluene | 489 | 598 | 3580 | 50.1 | 4.8 | ||

| THF | 487 | 611 | 4090 | 42.3 | 5.4 | ||

| Chloroform | 493 | 626 | 4230 | 25.4 | 3.6 | ||

| 1b | 2,1,3-Benzothiadiazole | Cyclohexane | 511 | 632 | 3680 | 45.3 | 6.2 |

| Toluene | 530 | 670 | 4030 | 35.8 | 6.1 | ||

| THF | 529 | 682 | 4290 | 28.9 | 6.9 | ||

| Chloroform | 536 | 693 | 4280 | 15.1 | 4.5 | ||

| 1c | 2,1,3-Benzoselenadiazole | Cyclohexane | 523 | 660 | 3940 | 10.5 | 5.8 |

| Toluene | 542 | 694 | 4120 | 8.7 | 5.5 | ||

| THF | 542 | 708 | 4420 | 5.4 | 5.9 | ||

| Chloroform | 549 | 720 | 4430 | 2.1 | 3.7 |

Data sourced from Mikhailov et al., Molecules, 2021.[3]

Experimental Protocols

To ensure scientific integrity and reproducibility, this section provides detailed, step-by-step methodologies for the synthesis and photophysical characterization of a representative hexahydrocarbazole-based dye.

Synthesis of a D-A-D Hexahydrocarbazole-Based Dye

This protocol describes the synthesis of a D-A-D dye via a Suzuki-Miyaura cross-coupling reaction, a robust and widely used method for forming carbon-carbon bonds.[3][8][9]

Diagram of the Synthetic Workflow:

Caption: Synthetic workflow for a D-A-D hexahydrocarbazole dye via Suzuki-Miyaura coupling.

Step-by-Step Protocol:

-

Reactant Preparation: In a round-bottom flask, combine the hexahydrocarbazole boronic ester donor (2 equivalents), the 4,7-dibromo-2,1,3-benzochalcogenadiazole acceptor (1 equivalent), and the Pd(PPh₃)₄ catalyst (0.05 equivalents).

-

Solvent and Base Addition: Add dioxane as the solvent, followed by an aqueous solution of K₂CO₃ (2M) as the base.

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (approximately 101°C for dioxane) and maintain this temperature with stirring for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Add water and extract the product into an organic solvent such as dichloromethane or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired D-A-D dye.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Photophysical Characterization

Accurate determination of the photoluminescent properties is crucial for evaluating the performance of a fluorescent dye.

Diagram of the Characterization Workflow:

Caption: Workflow for the photophysical characterization of a fluorescent dye.

Step-by-Step Protocols:

-

Absorption and Emission Spectra:

-

Prepare dilute solutions of the dye in the desired solvents (typically in the micromolar concentration range).

-

Record the absorption spectrum using a UV-Vis spectrophotometer to determine the absorption maximum (λ_abs).

-

Record the emission spectrum using a fluorometer, exciting the sample at or near its λ_abs. This will provide the emission maximum (λ_em).

-

-

Fluorescence Quantum Yield (Φ) Determination (Relative Method): [2][10][11]

-

Select a well-characterized fluorescent standard with a known quantum yield and absorption/emission in a similar spectral range as the sample.

-

Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure the absorption and integrated fluorescence intensity for each solution.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_std * (m_s / m_std) * (n_s² / n_std²) where Φ_std is the quantum yield of the standard, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ) Measurement: [12]

-

Use a time-correlated single photon counting (TCSPC) system.

-

Excite the sample with a pulsed light source (e.g., a laser diode) at a wavelength where the dye absorbs.

-

The instrument measures the time delay between the excitation pulse and the detection of the emitted photons.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Applications in Drug Development and Research

The unique photoluminescent properties of hexahydrocarbazole-based dyes make them highly promising for a range of applications in drug development and biomedical research.

Bioimaging and Fluorescent Probes

Fluorescent probes are indispensable tools for visualizing and understanding biological processes at the molecular level.[9] Hexahydrocarbazole-based dyes can be engineered as fluorescent probes for:

-

Cell Imaging: Their high quantum yields and tunable emission spectra make them suitable for live-cell imaging. By attaching specific targeting moieties, these dyes can be directed to particular organelles or cell types.[4][5] For example, carbazole-based probes have been developed for imaging specific ions and reactive oxygen species within cells.[7]

-

Visualizing Drug Targets: A hexahydrocarbazole-based fluorophore can be conjugated to a drug molecule or a ligand that binds to a specific protein of interest. This allows for the visualization of the drug's localization and its interaction with its target in real-time. This approach has been successfully used to develop fluorescent probes for imaging cyclooxygenase-1 (COX-1) in ovarian cancer cells.[5]

-

Monitoring Drug Delivery: By incorporating these dyes into drug delivery systems, such as nanoparticles or polymer carriers, it is possible to track the biodistribution, cellular uptake, and drug release of the therapeutic agent.[13][14] The change in the dye's fluorescence upon drug release can serve as a sensor for the therapeutic action.

The development of "activatable" probes, which only become fluorescent upon interaction with a specific analyte or change in the microenvironment (e.g., pH), is a particularly exciting area.[15] This strategy minimizes background fluorescence and enhances the signal-to-noise ratio, which is crucial for sensitive in vivo imaging.[16]

Conceptual Diagram of a Targeted Fluorescent Probe:

Caption: A targeted fluorescent probe with a hexahydrocarbazole core for cell-specific imaging.

High-Throughput Screening

The strong emission and photostability of hexahydrocarbazole-based dyes make them suitable for use in high-throughput screening (HTS) assays.[17] For instance, they can be used in fluorescence polarization or FRET-based assays to screen for compounds that modulate protein-protein or protein-ligand interactions.

Conclusion and Future Outlook

Hexahydrocarbazole-based dyes represent a versatile and powerful class of fluorophores with significant potential for a wide range of scientific applications. Their tunable photoluminescent properties, coupled with their inherent resistance to aggregation-caused quenching, make them highly attractive for the development of advanced materials and tools for researchers, scientists, and drug development professionals. Future research in this area will likely focus on the development of next-generation probes with enhanced brightness, photostability, and specificity for in vivo imaging and diagnostics. The continued exploration of novel donor-acceptor combinations and the integration of these dyes into "smart" activatable systems will undoubtedly pave the way for new discoveries and innovations in medicine and biology.

References

-

Mikhailov, I. A., et al. (2021). Novel D-A-D Fluorescent Dyes Based on 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole as a Donor Unit for Solution-Processed Organic Light-Emitting-Diodes. Molecules, 26(10), 2872. [Link]

-

Brouwer, A. M. (2011). Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. [Link]

-

Würth, C., et al. (2020). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 15(8), 2643-2668. [Link]

-

Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. [Link]

-

Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. In Standardization and Quality Assurance in Fluorescence Measurements I (pp. 31-60). Springer. [Link]

-

Mikhailov, I. A., et al. (2018). 9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole—A new donor building-block in the design of sensitizers for dye-sensitized solar cells. Dyes and Pigments, 159, 513-522. [Link]

-

Lavis, L. D., & Raines, R. T. (2008). Bright ideas for chemical biology. ACS chemical biology, 3(3), 142-155. [Link]

-

Singh, G., et al. (2016). Carbazole Based Fluorescent Derivatives for Applications in Organic Light Emitting Diodes. Conference: 5th National Symposium on Advances in Chemical Science. [Link]

-

Zhang, H. X., et al. (2021). A fluorescent probe for bioimaging of Hexosaminidases activity and exploration of drug-induced kidney injury in living cell. Talanta, 228, 122189. [Link]

-

Bernardes, G. J., & Weissleder, R. (2024). Bioorthogonally activated probes for precise fluorescence imaging. Chemical Society Reviews. [Link]

-

Georgiev, A., et al. (2023). Fluorescent Probes as a Tool in Diagnostic and Drug Delivery Systems. Pharmaceuticals, 16(3), 381. [Link]

-

Ogawa, M., et al. (2009). Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes. Nature communications, 1(1), 1-8. [Link]

-

Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-coupling Reaction procedure. [Link]

-

Sekar, K., et al. (2018). A Fluorescent Turn-On Carbazole-Rhodanine Based Sensor for Detection of Ag+ Ions and Application in Ag+ Ions Imaging in Cancer Cells. Journal of Fluorescence, 29(1), 195-202. [Link]

-

S-G, K., et al. (2019). Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells. Journal of medicinal chemistry, 62(17), 7955-7968. [Link]

-

Motiejauskaite, R., et al. (2022). Substituent effect on TADF properties of 2-modified 4,6-bis(3,6-di-tert-butyl-9-carbazolyl)-5-methylpyrimidines. Beilstein Journal of Organic Chemistry, 18, 558-570. [Link]

-

Urano, Y. (2020). In Vivo Rapid Cancer Imaging Using Small Molecule-Based Fluorogenic Probes. GIBLIB. [Link]

-

Gholizadeh, Z., et al. (2024). The historical impact and future potential of dyes in drug discovery. Archiv der Pharmazie. [Link]

-

Zhang, Y., et al. (2017). Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues. RSC advances, 7(56), 35193-35198. [Link]

-

Knyazeva, E. A., et al. (2024). 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde. Molbank, 2024(1), M1792. [Link]

-

Miksa, B. (2016). Fluorescent Dyes Used in Polymer Carriers as Imaging Agents in Anticancer Therapy. Medicinal Chemistry, 6(10), 611-639. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. A Fluorescent Turn-On Carbazole-Rhodanine Based Sensor for Detection of Ag+ Ions and Application in Ag+ Ions Imaging in Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Development of Fluorescence Imaging Probes for Labeling COX-1 in Live Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units: a combined experimental and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. Carbazole-based two-photon fluorescent probe for selective imaging of mitochondrial hydrogen peroxide in living cells and tissues - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit [sigmaaldrich.com]

- 11. Monitoring the dependence of the photovoltaic properties of dye-sensitized solar cells from the structure of D–A–π–A-type sensitizers with a 9-(p-tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazole donor building block - Molecular Systems Design & Engineering (RSC Publishing) [pubs.rsc.org]

- 12. 5-(9-(p-Tolyl)-2,3,4,4a,9,9a-hexahydro-1H-1,4-methanocarbazol-6-yl)thiophene-2-carbaldehyde [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. Selective molecular imaging of viable cancer cells with pH-activatable fluorescence probes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. From dyes to drugs: The historical impact and future potential of dyes in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Vault: Exploring the Therapeutic Potential of the Hexahydrocarbazole Scaffold

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The hexahydrocarbazole core, a partially saturated derivative of the carbazole ring system, represents a privileged scaffold in medicinal chemistry. Its unique three-dimensional structure provides an excellent framework for the development of novel therapeutic agents. This guide delves into the synthetic accessibility, diverse biological activities, and therapeutic promise of hexahydrocarbazole derivatives. We will explore its significant potential in oncology, neuroprotection, and infectious diseases, grounded in mechanistic insights and supported by detailed experimental protocols. This document is intended to serve as a comprehensive resource for researchers engaged in the design and development of next-generation therapeutics based on this versatile molecular architecture.

The Hexahydrocarbazole Scaffold: A Structural Overview

The carbazole nucleus, a tricyclic aromatic system, is a cornerstone in drug discovery, found in numerous natural products and synthetic drugs.[1][2] The partial saturation of one of the benzene rings to yield the 1,2,3,4,4a,9a-hexahydrocarbazole (HHC) scaffold introduces critical structural changes. This transformation disrupts the planarity of the parent carbazole, creating a rigid, three-dimensional conformation with defined stereocenters. This topographical complexity is highly advantageous for achieving specific and high-affinity interactions with biological targets, a key objective in modern drug design. The HHC scaffold offers multiple points for chemical diversification, allowing for fine-tuning of its physicochemical and pharmacological properties.

Synthetic Strategies: Building the Core

The construction of the hexahydrocarbazole scaffold is efficiently achieved through several synthetic routes, with the Fischer indolization and its variations being the most prominent.

Reductive Indolization: A Modern Approach

A powerful one-pot strategy for synthesizing HHC derivatives is the "reductive indolization."[3][4][5] This method combines the acid-catalyzed Fischer indolization of a cyclic ketone (like a cyclohexanone derivative) with a substituted phenylhydrazine, followed by an in-situ reduction of the resulting iminium ion intermediate.

The causality behind this choice of methodology lies in its efficiency and control. Traditional Fischer indolization would proceed to form an aromatic tetrahydrocarbazole. However, by introducing a reducing agent, the reaction is deliberately "interrupted" at the iminium ion stage (8), which is then reduced to the stable hexahydrocarbazole (6).[3][5] The choice of reducing agent is critical; hydrido borate reagents or silanes like triethylsilane (Et3SiH) are often employed for their compatibility with the acidic reaction conditions.[3][4] This approach not only streamlines the synthesis but also allows for the stereoselective formation of cis-annulated rings.[3]

Caption: Reductive Indolization Workflow.

Experimental Protocol: Synthesis via Reductive Indolization

This protocol is a self-validating system designed for reproducibility. Each step includes checkpoints and expected outcomes.

-

Reagent Preparation:

-

Acid-Catalyzed Condensation:

-

Cool the mixture to 0 °C using an ice bath. This is crucial to control the exothermic reaction and prevent side-product formation.

-

Slowly add the acid catalyst (e.g., Trifluoroacetic acid, 2.0 eq) dropwise.

-

Allow the reaction to stir at room temperature for 2-4 hours. Monitor the formation of the intermediate hydrazone/iminium ion by Thin Layer Chromatography (TLC). The disappearance of the ketone starting material indicates reaction progression.

-

-

In-Situ Reduction:

-

Once the initial condensation is complete (as per TLC), cool the reaction mixture again to 0 °C.

-

Add the reducing agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)3, 1.5 eq) portion-wise. This agent is chosen for its mildness and selectivity, preventing over-reduction.

-

Let the reaction warm to room temperature and stir overnight (12-16 hours).

-

-

Work-up and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of Sodium Bicarbonate (NaHCO3) until effervescence ceases. This neutralizes the acid catalyst.

-

Extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous Magnesium Sulfate (MgSO4), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., Hexane:Ethyl Acetate gradient) to yield the pure hexahydrocarbazole derivative.

-

-

Characterization:

-

Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting spectra should be consistent with the expected hexahydrocarbazole structure.[3]

-

Therapeutic Landscape of the Hexahydrocarbazole Scaffold

The HHC scaffold's unique structure has made it a fertile ground for discovering compounds with a wide range of biological activities.

Anticancer Potential

Derivatives of the closely related tetrahydrocarbazole and carbazole scaffolds have demonstrated significant anticancer activity, and HHCs are an emerging area of interest.[6][7] The mechanisms are often multi-faceted, targeting core processes of cancer progression.

-

Inhibition of Angiogenesis: Some cannabinoid-like hexahydro-analogs have been shown to inhibit Vascular Endothelial Growth Factor (VEGF)-mediated angiogenesis, a critical process for tumor growth and metastasis.[8] These compounds can suppress the proliferation and migration of endothelial cells and reduce the formation of new blood vessels.[8]

-

Topoisomerase II Inhibition: Carbazole derivatives can function as catalytic inhibitors of Topoisomerase IIα (Topo IIα), an essential enzyme for DNA replication and chromosome segregation.[9] By inhibiting Topo IIα, these compounds prevent the resolution of DNA tangles, leading to DNA damage and triggering apoptosis in cancer cells.[9]

-

Induction of Apoptosis: Many carbazole-based compounds induce apoptosis through the mitochondria-dependent pathway, evidenced by the activation of effector caspases 3/7 and subsequent DNA fragmentation.[9][10]

Caption: Anticancer Mechanisms of HHC Derivatives.

Table 1: Cytotoxic Activity of Selected Carbazole Derivatives

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Compound 3 | Calu1 (Lung Carcinoma) | 0.0025 | [11] |

| SL-3–19 | HepG2 (Liver Cancer) | 0.012 | [11] |

| SL-3–19 | MCF-7 (Breast Cancer) | 0.014 | [11] |

| Mahanine | HCT116 (Colon Carcinoma) | 25.5 | [11] |

| 36a | HCT-116 (Colon Carcinoma) | 0.48 | [9] |

| 27a | HEK293 (Kidney) | < 1.0 | [9] |

Neuroprotective Applications

The carbazole scaffold is a promising template for developing agents to combat neurodegenerative diseases and acute neuronal injury.[12][13]

-

Alzheimer's Disease: Certain multi-substituted carbazole derivatives have shown the ability to inhibit the aggregation of amyloid-β (Aβ) oligomers, a key pathological hallmark of Alzheimer's disease.[14] These compounds also exhibit potent antioxidative properties, protecting neuronal cells from damage caused by reactive oxygen species (ROS).[14][15]

-

Ischemic Stroke: The aminopropyl carbazole derivative P7C3-A20 has demonstrated significant neuroprotective effects in models of ischemic stroke.[16] It is believed to act as an activator of nicotinamide phosphoribosyltransferase (NAMPT), elevating brain NAD levels and protecting neurons from oxygen-glucose deprivation injury.[16]

Antimicrobial and Anticonvulsant Activity

-

Antimicrobial Agents: Carbazole derivatives have been extensively studied for their antimicrobial properties.[17][18] They show activity against a range of pathogens, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like E. coli.[19][20] The mechanism often involves disruption of microbial cellular processes, though the exact targets can vary.[21]

-

Anticonvulsant Potential: The structural features of HHCs make them candidates for interacting with central nervous system (CNS) receptors. Studies on related heterocyclic systems show potential for modulating receptors like GABA-A, which is a key target for anticonvulsant drugs.[22][23][24] While direct evidence for HHCs is emerging, the broader carbazole family has shown promise in this area.[1]

Future Perspectives and Challenges

The hexahydrocarbazole scaffold is a platform of immense therapeutic potential. Future research should focus on several key areas:

-

Stereoselective Synthesis: Developing robust methods for the asymmetric synthesis of HHCs is critical to explore the differential biological activity of individual enantiomers.

-

Structure-Activity Relationship (SAR) Studies: Systematic modification at the scaffold's points of diversification will be essential to optimize potency and selectivity for specific biological targets.[6]

-

Mechanism of Action Elucidation: While broad activities are known, detailed mechanistic studies are needed to identify the precise molecular targets for many HHC derivatives.

-

Pharmacokinetic Profiling: Optimizing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for translating promising in vitro activity into in vivo efficacy.

By addressing these challenges, the research community can fully exploit the hexahydrocarbazole scaffold to develop novel, effective, and safe medicines for a range of challenging diseases.

References

- Christoffers, J., Dierks, A., Fliegel, L., & Schmidtmann, M. (2020). Preparation of Hexahydrocarbazole Derivatives by Reductive Indolization. European Journal of Organic Chemistry.

- OUCI. (n.d.).

- ResearchGate. (n.d.).

- Salih, N. A., Salimon, J., & Hussin, H. (n.d.). Synthesis and antimicrobial activities of 9H-carbazole derivatives. Journal of King Saud University - Science.

- ResearchGate. (n.d.).

- BenchChem. (2025). The Biological Significance of the Tetrahydrocarbazole Scaffold: A Technical Guide for Drug Discovery Professionals.

- MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects.

- Kadnor, V. A. (2023). Antimicrobial Potential of Carbazole Derivatives.

- NIH. (n.d.). Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects.

- Issa, S., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry.

- NIH. (n.d.). Synthesis of 4-Hydroxycarbazole Derivatives by Benzannulation of 3-Nitroindoles with Alkylidene Azlactones.

- Głowacka, J. K., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)

- PubMed Central. (n.d.).

- NIH. (2022). Carbazole Derivatives as Potential Antimicrobial Agents.

- IntechOpen. (n.d.). A review on the biological potentials of carbazole and its derived products.

- Dalkara, S., et al. (n.d.).

- bioRxiv. (2025).

- PubMed. (2024).

- MDPI. (2025).

- ResearchGate. (n.d.).

- Wang, D., et al. (2021). The anticancer activity of carbazole alkaloids. Archiv der Pharmazie.

- PubMed. (n.d.). Design, Synthesis, Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime.

- Thors, L., et al. (2011). Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis. European Journal of Pharmacology.

- A new perspective for biological activities of novel hexahydroquinoline derivatives. (2021). Journal of the Turkish Chemical Society, Section A: Chemistry.

- Thiosemicarbazone-Based Compounds: Cancer Cell Inhibitors with Antioxidant Properties. (n.d.). MDPI.

- NIH. (n.d.). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro.

- PubMed. (2016).

- PubMed Central. (2024). Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction.

- bioRxiv. (2025). Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii.

- PubMed. (2010). Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy.

- ResearchGate. (2023). Design, Synthesis And Anticonvulsant Activity Of Cinnamoyl Derivatives Of 3,4,6,7,8,9 Hexahydrodibenzo[B,D]Furan-1-(2h)-One Oxime.

- NIH. (n.d.). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health.

Sources

- 1. echemcom.com [echemcom.com]

- 2. researchgate.net [researchgate.net]

- 3. d-nb.info [d-nb.info]

- 4. Preparation of Hexahydrocarbazole Derivatives by Reductive Indolization [ouci.dntb.gov.ua]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The anticancer activity of carbazole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel hexahydrocannabinol analogs as potential anti-cancer agents inhibit cell proliferation and tumor angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The neuroprotective potential of carbazole in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Highly Efficient Synthesis of 1,3-Dihydroxy-2-carboxycarbazole and Its Neuroprotective Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Neuroprotective Efficacy of an Aminopropyl Carbazole Derivative P7C3-A20 in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. hrcak.srce.hr [hrcak.srce.hr]

- 18. Carbazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and antimicrobial activities of 9<i>H</i>-carbazole derivatives - Arabian Journal of Chemistry [arabjchem.org]

- 20. mdpi.com [mdpi.com]

- 21. Activity of Carbazole, Aminoguanidine and Diamine Anti-infectives against Toxoplasma gondii - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Design, Synthesis and Anticonvulsant Activity of Cinnamoyl Derivatives of 3,4,6,7,8,9-hexahydrodibenzo[ b,d]furan-1-(2H)-one Oxime - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

A Technical Guide to the Initial Synthesis and Discovery of Hexahydro-1H-carbazole

This guide provides an in-depth exploration of the foundational synthesis of the hexahydro-1H-carbazole scaffold, a heterocyclic motif of significant interest in medicinal chemistry and materials science. We will delve into the historical context of its discovery, tracing the path from the initial construction of the carbazole core to its subsequent saturation. The narrative emphasizes the causality behind experimental choices, providing researchers and drug development professionals with a robust understanding of the core chemical principles.

Introduction: A Scaffold of Historical and Modern Significance

The hexahydro-1H-carbazole core is a saturated tricyclic amine that serves as a crucial building block in contemporary chemical research, particularly in the development of novel organic light-emitting diodes (OLEDs) and sensitizers for solar cells.[1][2] Its origins, however, are deeply rooted in the classical organic chemistry of the late 19th and early 20th centuries. The story of its synthesis is not one of a single discovery but rather a logical progression from the synthesis of its aromatic precursor, carbazole, which was first isolated from coal tar in 1872.[3]

The key transformation—the saturation of the carbazole ring system—hinges on the synthesis of a partially hydrogenated intermediate, 1,2,3,4-tetrahydrocarbazole. The most direct and historically significant route to this intermediate, and subsequently to the hexahydro derivative, is the Borsche–Drechsel cyclization.

Part I: Genesis of the Core Structure: The Borsche–Drechsel Cyclization

The initial and most pivotal step toward obtaining hexahydro-1H-carbazole involves the construction of its immediate precursor, 1,2,3,4-tetrahydrocarbazole. The Borsche–Drechsel cyclization, first reported by Edmund Drechsel in 1888 and further developed by Walther Borsche in 1908, provides an elegant and efficient method for this purpose.[4] This reaction is a cornerstone of carbazole chemistry and represents a specific application of the broader Fischer indole synthesis.[5]

Causality and Mechanistic Pathway

The reaction proceeds by the acid-catalyzed cyclization of a cyclohexanone arylhydrazone. The choice of an acid catalyst (typically sulfuric acid, acetic acid, or zinc chloride) is critical; it facilitates the key tautomerization and subsequent intramolecular rearrangement that defines the reaction.

The mechanism unfolds as follows:

-

Hydrazone Formation: Phenylhydrazine is condensed with cyclohexanone to form the corresponding cyclohexanone phenylhydrazone.

-

Protonation and Tautomerization: The acid catalyst protonates the imine nitrogen, facilitating tautomerization to the more reactive enamine intermediate.

-

[6][6]-Sigmatropic Rearrangement: This is the crucial bond-forming step. The enamine undergoes a concerted, heat-induced[6][6]-sigmatropic rearrangement (akin to a Claisen rearrangement), which breaks the N-N bond and forms a new C-C bond, establishing the core framework of the final product.

-

Cyclization and Aromatization: The resulting intermediate undergoes an intramolecular electrophilic attack of the aniline nitrogen onto the imine carbon. Subsequent elimination of an ammonia molecule drives the reaction forward, yielding the aromatic 1,2,3,4-tetrahydrocarbazole.[4][5]

Caption: Mechanism of the Borsche–Drechsel Cyclization.

Experimental Protocol: Synthesis of 1,2,3,4-Tetrahydrocarbazole

This protocol is a representative procedure adapted from the principles of the Borsche–Drechsel cyclization.[5]

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine phenylhydrazine (10.8 g, 0.1 mol) and glacial acetic acid (50 mL).

-

Addition of Ketone: Gently heat the mixture to reflux. To the refluxing solution, add cyclohexanone (9.8 g, 0.1 mol) dropwise over a period of 20-30 minutes. The choice of dropwise addition is to control the initial exothermic reaction.

-

Reflux: Maintain the reflux for 1-2 hours after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into 200 mL of ice-cold water with stirring. The crude tetrahydrocarbazole will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol or methanol to yield crystalline 1,2,3,4-tetrahydrocarbazole.

| Parameter | Value | Rationale |

| Reactant Ratio | 1:1 (Hydrazine:Ketone) | Stoichiometric for hydrazone formation. |

| Solvent/Catalyst | Glacial Acetic Acid | Serves as both solvent and acid catalyst for the rearrangement. |

| Temperature | Reflux (~118 °C) | Provides the necessary thermal energy for the sigmatropic shift. |

| Typical Yield | 75-85% | Reflects the efficiency of this classical cyclization method. |